Cas no 2172189-19-2 (2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid)
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid
- EN300-1511001
- 2172189-19-2
- 2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid
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- Inchi: 1S/C28H34N2O5/c1-19(26(33)30-28(17-25(31)32)14-6-7-15-28)9-8-16-29-27(34)35-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h2-5,10-13,19,24H,6-9,14-18H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: YYMMMMNTSQSLFV-UHFFFAOYSA-N
- SMILES: O=C(C(C)CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CCCC1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 105Ų
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1511001-1.0g |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1511001-50mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-100mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-250mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-1000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-2500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-5000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1511001-10000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclopentyl}acetic acid |
2172189-19-2 | 10000mg |
$14487.0 | 2023-09-27 |
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclopentyl}acetic acid
Compound CAS No 2172189-19-2: A Comprehensive Overview
The compound with CAS No 2172189-19-2, known as 2-{1-[5-(N-(9H-fluoren-9-ylmethylcarbonyl)amino)-2-methylpentanoylamino]cyclopentyl}acetic acid, is a highly specialized organic molecule with significant potential in the field of drug development and chemical synthesis. This compound is characterized by its complex structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. The molecule's intricate architecture makes it a valuable tool in peptide synthesis and other advanced chemical processes.
Recent advancements in chemical synthesis have highlighted the importance of protecting groups like the Fmoc group in peptide chemistry. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). In the context of this compound, the Fmoc group plays a critical role in protecting the amino functionality during the synthesis process, ensuring precise control over the reaction steps.
The presence of the cyclopentyl group in this compound adds structural rigidity and potentially enhances its pharmacokinetic properties. Cyclopentane derivatives are known for their stability and ability to form strong hydrogen bonds, which can improve bioavailability when incorporated into drug molecules. This feature makes the compound particularly interesting for researchers exploring new drug delivery systems or optimizing existing pharmaceutical agents.
One of the most notable applications of this compound is in the development of peptide-based therapeutics. Peptides are increasingly being recognized as promising candidates for treating various diseases due to their high specificity and low toxicity compared to traditional small-molecule drugs. The integration of the Fmoc group into this compound allows for efficient synthesis of complex peptide sequences, which is essential for creating novel peptide drugs with enhanced therapeutic potential.
Recent studies have also explored the use of similar compounds in targeted drug delivery systems. By incorporating functional groups like the acetic acid moiety, researchers can design molecules that selectively bind to specific receptors or transporters, enabling precise delivery of therapeutic agents to diseased tissues. This targeted approach not only improves efficacy but also reduces adverse effects, making it a highly desirable trait in modern drug design.
In addition to its role in peptide synthesis, this compound has shown promise in other areas of organic chemistry. For instance, its structure lends itself well to catalytic processes, where it can act as a chiral auxiliary or a ligand in asymmetric catalysis. The use of such compounds in asymmetric catalysis has been a focal point of recent research, as it offers a sustainable and efficient route to producing enantiomerically pure compounds—a critical requirement for many pharmaceutical applications.
The synthesis of this compound involves a series of carefully controlled reactions, including nucleophilic acyl substitutions and coupling reactions. The use of advanced purification techniques ensures that the final product meets high standards of purity and consistency, which are essential for its application in research and development settings.
Looking ahead, the continued exploration of this compound's properties is expected to yield further insights into its potential applications. Researchers are particularly interested in leveraging its structural features to develop new classes of drugs with improved efficacy and reduced side effects. As computational chemistry tools become more sophisticated, it is likely that this compound will play an even greater role in virtual screening and molecular modeling studies aimed at identifying novel therapeutic targets.
In conclusion, CAS No 2172189-19-2 represents a cutting-edge molecule with multifaceted applications in chemical synthesis and drug development. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers across various disciplines. As ongoing studies uncover new possibilities for its use, this compound is poised to make significant contributions to the advancement of modern medicine and chemical science.
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